Boc-Lys(2-Cl-Z)-OH
Overview
Description
Boc-Lys(2-Cl-Z)-OH, also known as Nα-tert-Butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the epsilon amino group of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Cl-Z)-OH typically involves the protection of the amino groups of lysine. The process begins with the protection of the alpha amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The epsilon amino group is then protected using 2-chlorobenzyloxycarbonyl chloride under similar conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-Lys(2-Cl-Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and 2-Cl-Z groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenation, respectively.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal; hydrogenation with palladium on carbon for 2-Cl-Z removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products:
Deprotection: L-lysine or peptide fragments with free amino groups.
Coupling: Peptides with this compound incorporated into the sequence.
Scientific Research Applications
Boc-Lys(2-Cl-Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of Boc-Lys(2-Cl-Z)-OH is to serve as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the final peptide. The Boc group is removed under acidic conditions, while the 2-Cl-Z group is removed by hydrogenation, allowing the free amino groups to participate in subsequent reactions.
Comparison with Similar Compounds
Boc-Lys(Z)-OH: Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine.
Boc-Lys(Fmoc)-OH: Nα-tert-Butyloxycarbonyl-Nε-9-fluorenylmethyloxycarbonyl-L-lysine.
Comparison:
Boc-Lys(Z)-OH: Similar to Boc-Lys(2-Cl-Z)-OH but with a benzyloxycarbonyl group instead of a 2-chlorobenzyloxycarbonyl group. It is less reactive due to the absence of the chlorine atom.
Boc-Lys(Fmoc)-OH: Uses a different protective group (9-fluorenylmethyloxycarbonyl) for the epsilon amino group. It is commonly used in Fmoc-based solid-phase peptide
Properties
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMDPHEFWGCJF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886106 | |
Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54613-99-9 | |
Record name | N6-[[(2-Chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54613-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Boc-Lys(2-Cl-Z)-OH in the synthesis of the cyclo-β-tetrapeptide?
A1: this compound serves as the precursor for the β-HLys residue within the target cyclo-β-tetrapeptide (β-HPhe-β-HThr-β-HLys-β-HTrp) []. The Boc (tert-butyloxycarbonyl) group acts as a temporary protecting group for the α-amino function, while the 2-Cl-Z (2-chlorobenzyloxycarbonyl) group protects the ε-amino group of lysine. These protecting groups are crucial to ensure that the amino acid coupling reactions occur specifically at the desired positions during peptide synthesis. The strategic incorporation of β-amino acids, like β-HLys derived from this compound, contributes to the unique structure and potential biostability of this somatostatin mimic [].
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